Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate
Overview
Description
Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate: is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and an oxazole ring with a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2-chloro-4-pyridine and 1,3-oxazole-4-carboxylic acid.
Reaction Steps:
Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen, at temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring proper handling and disposal of hazardous materials.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyridine ring, to form N-oxides.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Substituted Derivatives: Products formed by nucleophilic substitution on the pyridine ring.
N-Oxides: Products formed by oxidation of the pyridine ring.
Alcohols: Products formed by reduction of the ester group.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex heterocyclic compounds.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Biological Probes: Used in the design of probes for studying biological processes.
Industry:
Materials Science:
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the pyridine and oxazole rings allows for interactions with various biological macromolecules, influencing pathways involved in disease processes.
Comparison with Similar Compounds
Methyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-5-carboxylate: Similar structure but with the carboxylate group at a different position on the oxazole ring.
Ethyl 2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-(2-chloro-4-pyridinyl)-1,3-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness:
Position of Substituents: The specific positioning of the chlorine atom and the ester group on the pyridine and oxazole rings, respectively, can influence the compound’s reactivity and interactions with biological targets.
Functional Groups: The presence of both a chlorine atom and an ester group provides unique opportunities for further chemical modifications and applications.
Properties
IUPAC Name |
methyl 2-(2-chloropyridin-4-yl)-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c1-15-10(14)7-5-16-9(13-7)6-2-3-12-8(11)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHHKSNHYZPFJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COC(=N1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.